2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18N4O2 |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H18N4O2/c1-3-15-4-6-16(7-5-15)12-13-8-10(11(17)18)9(2)14-12/h8H,3-7H2,1-2H3,(H,17,18) |
InChI Key |
JNBHQHOWCGUKAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Construction via Condensation Reactions
The foundational step in synthesizing 2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid is the formation of the pyrimidine ring. A widely adopted approach involves the condensation of ethyl 2-acetyl-3-ethoxy-2-propenoate with methyl carbamimidothioate in the presence of triethylamine. This reaction, conducted under reflux in ethanol for 48 hours, yields 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester as a key intermediate . The methylsulfanyl group at position 2 serves as a leaving group for subsequent nucleophilic substitution.
Reaction Conditions:
Hydrolysis of Ethyl Ester to Carboxylic Acid
The final step involves saponification of the ethyl ester group to yield the carboxylic acid. Treatment with aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a methanol/water mixture at 60–80°C achieves efficient hydrolysis. Acidification with hydrochloric acid (HCl) precipitates the product, which is purified via recrystallization or chromatography .
Hydrolysis Conditions:
-
Base: 2 M NaOH
-
Temperature: 70°C
Alternative Pathway: Direct Amination During Ring Formation
An alternative method bypasses the methylsulfanyl intermediate by directly incorporating 4-ethylpiperazine during pyrimidine ring synthesis. This one-pot approach uses 2-chloro-4-methylpyrimidine-5-carboxylic acid ethyl ester, reacting it with 4-ethylpiperazine under reflux in acetonitrile. While this reduces step count, it requires stringent control of stoichiometry to minimize byproducts .
Comparative Analysis of Methods
| Parameter | Condensation-Substitution Pathway | Direct Amination Pathway |
|---|---|---|
| Steps | 3 | 2 |
| Overall Yield | 65–70% | 50–60% |
| Purity | >95% | 85–90% |
| Scalability | High | Moderate |
Structural Characterization and Validation
Critical analytical data for this compound include:
-
1H NMR (DMSO-d6): δ 1.20 (t, J = 7.2 Hz, 3H, CH2CH3), 2.45 (s, 3H, CH3), 2.70–2.90 (m, 8H, piperazine-H), 3.60 (q, J = 7.2 Hz, 2H, CH2CH3) .
-
IR (KBr): 1680 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (broad, -COOH) .
-
Mass Spec (ESI+): m/z 279.2 [M+H]+.
Industrial Considerations and Challenges
Large-scale production faces hurdles such as:
-
Byproduct Formation: Over-alkylation during piperazine substitution necessitates precise temperature control .
-
Purification: The carboxylic acid’s high polarity complicates crystallization; reverse-phase chromatography is often required .
-
Cost Efficiency: Direct amination reduces steps but incurs higher reagent costs due to excess 4-ethylpiperazine .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The ethylpiperazine moiety can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidine Derivatives
- 4-Methylpyrimidine-5-carboxylic Acid (CAS 157335-92-7): This simpler derivative lacks the 2-(4-ethylpiperazin-1-yl) substituent. However, it serves as a foundational scaffold for synthesizing more complex derivatives .
Ethyl 4-Chloro-2-Trifluoromethylpyrimidine-5-Carboxylate :
Substituted with a trifluoromethyl group and chlorine, this ester derivative exhibits distinct electronic properties due to the electron-withdrawing effects of these groups. The ester functionality improves cell permeability compared to the carboxylic acid in the target compound, making it more suitable for in vivo applications .
Piperazine/Piperidine-Substituted Pyrimidines
- This analog has been studied as an eco-friendly flame retardant, highlighting how structural modifications redirect applications from pharmacology to industrial uses .
2-(4-Phenylpiperazin-1-yl)-N-(Substituted)Pyrimidine-5-Carboxamides :
These derivatives feature a phenylpiperazine group and carboxamide instead of carboxylic acid. The phenyl group enhances hydrophobic interactions, improving acetylcholinesterase inhibition (IC₅₀ values in µM range) . The carboxamide group may confer metabolic stability, contrasting with the carboxylic acid’s propensity for rapid clearance .
Functional Group Variations
LY2409881 Hydrochloride :
A pyrimidine derivative with a benzo[b]thiophene-carboxamide and chloro substituent, this compound inhibits kinases and shows anticancer activity. Its structural complexity and lipophilic substituents enhance target affinity but reduce water solubility compared to the target compound .- 1-(4-(2-(4-Ethylpiperazin-1-yl)Acetyl)Phenyl)Thiazolidin-4-Ones: These compounds, bearing a 4-ethylpiperazine-linked acetyl group, demonstrate antimicrobial activity (MIC values: 8–32 µg/mL against S. aureus and E. coli). The thiazolidinone ring introduces additional hydrogen-bonding capacity, which the target compound’s carboxylic acid may mimic .
Structure-Activity Relationship (SAR) Analysis
Biological Activity
2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H20N4O, with a molecular weight of 248.33 g/mol. The compound features a pyrimidine core substituted with an ethylpiperazine moiety and a carboxylic acid group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 0.01 µM to 50 µM .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| Similar Pyrimidine Derivative 1 | A549 | 26 |
| Similar Pyrimidine Derivative 2 | HepG2 | 0.95 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific protein kinases that regulate the cell cycle. For example, compounds in this class have been shown to inhibit WEE1 kinase, a critical regulator of the G2 checkpoint in cell division . This inhibition leads to premature entry into mitosis and increased apoptosis in cancer cells.
Anti-inflammatory Properties
In addition to anticancer activity, some studies suggest that pyrimidine derivatives can exhibit anti-inflammatory properties. The anti-inflammatory effects are often mediated through the modulation of various signaling pathways involved in inflammation .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives for their anticancer activity. Researchers synthesized several analogs of this compound and tested them against different cancer cell lines. The results indicated that modifications to the piperazine ring significantly influenced the potency against certain cell types .
Q & A
Q. What are the common synthetic routes for 2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid, and what key reaction conditions are required?
Methodological Answer: Synthesis typically involves multi-step reactions, including condensation, amidation, and functional group substitution. A representative approach involves coupling a pyrimidine-5-carboxylic acid derivative with 4-ethylpiperazine under activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in dichloromethane (CH₂Cl₂) with DIEA (N,N-diisopropylethylamine) as a base. Reaction conditions often require controlled temperatures (e.g., 0°C to room temperature) and purification via column chromatography . Critical steps include optimizing stoichiometry of reagents to minimize side products and ensuring anhydrous conditions to prevent hydrolysis.
Q. Which spectroscopic methods are most effective for characterizing this compound, and what critical data points should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy : Prioritize ¹H and ¹³C NMR to confirm the ethylpiperazine moiety (δ ~2.5–3.5 ppm for piperazine protons) and pyrimidine ring protons (δ ~8.0–9.0 ppm). Integration ratios help verify substitution patterns .
- HPLC : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>98% is typical for research-grade material) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight with <1 ppm error between calculated and observed values. Fragmentation patterns can validate structural motifs .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the ethylpiperazine moiety during synthesis?
Methodological Answer: Yield optimization hinges on:
- Catalyst Selection : Use coupling agents like TBTU or HATU for efficient amide bond formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or CH₂Cl₂) enhance solubility of intermediates.
- Temperature Control : Gradual warming (0°C → RT) minimizes side reactions during piperazine coupling .
- Workup Strategy : Sequential washing with acidic (5% HCl) and basic (5% NaOH) solutions removes unreacted reagents, improving crude product purity .
Q. How should discrepancies in NMR or mass spectrometry data be addressed when confirming the compound’s structure?
Methodological Answer:
- Data Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or literature values for analogous compounds (e.g., 4-phenylpiperazine derivatives) .
- Isotopic Labeling : Use deuterated solvents to eliminate solvent peaks interfering with key signals.
- High-Resolution MS : Resolve ambiguities in molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts) .
- Contradiction Resolution : If piperazine proton signals overlap, employ 2D NMR (COSY, HSQC) to assign connectivity unambiguously .
Q. What computational strategies are recommended for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase) or receptors. Prioritize flexible docking to account for piperazine ring conformational changes .
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and hydrogen-bonding networks .
- Pharmacophore Mapping : Identify critical features (e.g., carboxylic acid group for hydrogen bonding, pyrimidine ring for π-π stacking) to guide analog design .
Data Contradiction and Validation
Q. How can researchers resolve conflicting data regarding the compound’s thermal stability or solubility?
Methodological Answer:
- Thermal Analysis : Perform TGA (thermogravimetric analysis) to determine decomposition temperatures. Compare with DSC (differential scanning calorimetry) to identify phase transitions .
- Solubility Profiling : Use a standardized shake-flask method across pH gradients (1–13) and solvents (DMSO, ethanol, buffers). Cross-reference with HPLC retention times to assess aggregation tendencies .
Q. What strategies validate the compound’s biological activity when initial assays show inconsistent results?
Methodological Answer:
- Dose-Response Curves : Repeat assays with 8–10 concentration points to calculate accurate IC₅₀ values. Include positive controls (e.g., known enzyme inhibitors) to normalize inter-assay variability .
- Off-Target Screening : Use panels of related targets (e.g., kinase or GPCR arrays) to rule out non-specific binding .
- Metabolic Stability Tests : Incubate with liver microsomes to assess if rapid degradation explains activity discrepancies .
Structural and Functional Analogues
Q. How does the ethylpiperazine substitution impact activity compared to other piperazine derivatives?
Methodological Answer:
- Comparative SAR : Synthesize analogs with methylpiperazine or phenylpiperazine groups. Test against biological targets (e.g., antimicrobial assays) to quantify substituent effects. Ethyl groups may enhance lipophilicity and blood-brain barrier penetration vs. polar morpholine derivatives .
- LogP Measurements : Use shake-flask or chromatographic methods to compare partition coefficients, correlating with cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
